
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
Overview
Description
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10FNO4 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 241.22 g/mol. The unique structural features contribute to its reactivity and potential applications in various biological contexts.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-fluoro-4-nitroaniline with ethyl chloroacetate under basic conditions. This nucleophilic substitution reaction allows for the formation of the desired ester, which can be purified through recrystallization or chromatography.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Properties
- Studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC). It has been shown to induce apoptosis and cell cycle arrest, leading to reduced tumor growth in vivo .
2. Antimicrobial Activity
- This compound has been investigated for its antibacterial and antifungal properties. Its derivatives exhibit significant activity against several bacterial strains, suggesting potential as a lead compound for new antibiotic development.
3. Mechanism of Action
- The nitro group in the compound can undergo bioreduction, forming reactive intermediates that interact with cellular components. This mechanism may contribute to its cytotoxic effects against cancer cells and its antimicrobial efficacy.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate | Fluorine at position 3 | Different reactivity due to altered fluorination pattern |
Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting biological activity |
Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |
Case Studies
Study on Anticancer Activity:
In vitro studies conducted on NSCLC cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent. The compound was tested at various concentrations, revealing a dose-dependent response in cell viability assays.
Antimicrobial Evaluation:
Another study assessed the antimicrobial activity of this compound against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated potent antibacterial effects, supporting further exploration for pharmaceutical applications.
Future Research Directions
Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile as a potential therapeutic agent.
Properties
IUPAC Name |
ethyl 2-(2-fluoro-4-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYSNVCRTKUTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718336 | |
Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160623-38-0 | |
Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.